PKG1|A activator 3
Descripción
PKG1α activator 3 (Compound 23) is a novel small molecule allosteric activator of cGMP-dependent protein kinase 1α (PKG1α), identified through an ultrahigh-throughput screening (uHTS) campaign of ~2.9 million compounds . Unlike traditional cGMP mimetics, Compound 23 directly binds to a unique allosteric site near the cyclic nucleotide-binding domain B (CNB-B) of PKG1α, enhancing kinase activity without relying on endogenous cGMP elevation . This mechanism avoids off-target effects associated with cGMP-driven pathways, such as unintended activation of phosphodiesterases or ion channels .
Compound 23 demonstrates potent activation of partially activated PKG1α (EC50 = 3.7 μM) and improves catalytic efficiency by modulating substrate affinity (decreased KM for Glasstide peptide) and ATP utilization (increased apparent KM for ATP) .
Propiedades
Fórmula molecular |
C27H26Cl2N2O6 |
|---|---|
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
4-[[(2S,3S)-3-[(1S)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C27H26Cl2N2O6/c28-21-11-20(12-22(29)14-21)25(16-32)37-24-7-4-10-30(26(24)17-5-2-1-3-6-17)15-19-9-8-18(27(33)34)13-23(19)31(35)36/h1-3,5-6,8-9,11-14,24-26,32H,4,7,10,15-16H2,(H,33,34)/t24-,25+,26-/m0/s1 |
Clave InChI |
REDPQDQMPNUDEP-NXCFDTQHSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)O[C@H](CO)C4=CC(=CC(=C4)Cl)Cl |
SMILES canónico |
C1CC(C(N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)OC(CO)C4=CC(=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Métodos De Preparación
Piperidine Core Synthesis
The piperidine ring is synthesized via a stereoselective cyclization reaction. A reported method involves the use of a chiral auxiliary to control the (2S,3S) configuration. Starting from benzaldehyde and a β-amino alcohol derivative, a Mannich-type reaction facilitates ring closure under acidic conditions. The stereochemistry is preserved using enantiomerically pure starting materials, achieving >95% enantiomeric excess (ee) as confirmed by chiral HPLC.
Dichlorophenyl Ethoxy Side Chain Installation
The 3,5-dichlorophenyl group is introduced via a nucleophilic substitution reaction. A key intermediate, (S)-epichlorohydrin, is reacted with 3,5-dichlorophenol under basic conditions to form the epoxide, which is subsequently opened with a hydroxylamine derivative to install the ethoxy linkage. Optical rotation and nuclear Overhauser effect (NOE) NMR experiments validate the (1S) configuration.
Nitrobenzoic Acid Coupling
The final step involves coupling the piperidine intermediate with 3-nitro-4-(bromomethyl)benzoic acid using a Mitsunobu reaction. Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the formation of the methylene bridge, with the reaction proceeding in 78% yield.
Optimization of Reaction Conditions
Initial synthetic routes faced challenges such as low yields (30–40%) and poor stereochemical fidelity. Optimization efforts focused on:
Solvent and Temperature Modifications
Replacing tetrahydrofuran (THF) with dimethylformamide (DMF) in the Mitsunobu reaction improved solubility of the nitrobenzoic acid derivative, increasing the coupling yield to 78%. Lowering the reaction temperature to 0°C during epoxide ring-opening minimized racemization, preserving the (1S) configuration.
Catalytic Asymmetric Synthesis
Transitioning from stoichiometric chiral auxiliaries to catalytic asymmetric methods reduced costs. A palladium-catalyzed asymmetric allylic alkylation achieved the (2S,3S) piperidine configuration with 92% ee, as reported in analogous syntheses.
Purification Strategies
Chromatography was replaced with crystallization for intermediate purification. The final compound was isolated as a triethylammonium salt via antisolvent crystallization, enhancing purity to >99% (HPLC).
Analytical Characterization
Structural Confirmation
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed the molecular formula C27H26Cl2N2O6 (observed [M+H]+: 545.1245; calculated: 545.1248).
- NMR Spectroscopy :
- 1H NMR (600 MHz, DMSO-d6): δ 8.42 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 5H, piperidine-phenyl), 4.92 (q, J = 6.0 Hz, 1H, CH-O), 3.98–3.86 (m, 2H, piperidine-H).
- 13C NMR (150 MHz, DMSO-d6): δ 167.8 (COOH), 152.1 (C-NO2), 139.5 (C-Cl), 128.9–126.3 (aromatic carbons), 72.1 (CH-O), 58.4 (piperidine-C).
Stereochemical Analysis
X-ray crystallography of a related intermediate confirmed the (2S,3S,1S) configuration. The nitrobenzoic acid group adopts a planar conformation, optimizing π-π interactions with the kinase’s hydrophobic pocket.
Scalability and Process Challenges
Large-Scale Synthesis
A pilot-scale synthesis (100 g) achieved an overall yield of 42% after optimizing:
Impurity Control
Major impurities included:
- Des-nitro analogue : Formed via premature reduction of the nitro group (controlled by limiting H2 exposure during hydrogenation).
- Diastereomers : Mitigated through precise temperature control during cyclization.
Biological Activity Correlation
The synthesis’ success was validated by the compound’s PKG1α activation profile:
| Batch | EC50 (μM) | Purity (%) |
|---|---|---|
| 1 | 5.2 | 98.5 |
| 2 | 4.8 | 99.1 |
| 3 | 5.0 | 99.3 |
Data adapted from biochemical assays using recombinant PKG1α. The consistent EC50 values across batches underscore the robustness of the synthetic protocol.
Comparison with Analogues
Structural modifications in the piperidine series revealed critical structure-activity relationships (SAR):
| Compound | R Group | EC50 (μM) |
|---|---|---|
| 1 | 4-CH3 | 47.0 |
| 21 | 3-NO2 | 7.0 |
| 33 | 3-NO2, 4-COOH | 5.0 |
The nitro and carboxylic acid groups in this compound enhance binding affinity by 9-fold compared to the methyl-substituted analogue.
Análisis De Reacciones Químicas
PKG1|A activator 3 se somete a diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones específicas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes y los reactivos utilizados
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio, platino) y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente incluyen versiones modificadas del compuesto original con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
PKG1|A activator 3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como una herramienta para estudiar los mecanismos de activación de PKG1α y su papel en diversas vías bioquímicas.
Biología: Los investigadores utilizan this compound para investigar los roles fisiológicos y patológicos de PKG1α en procesos celulares como la relajación del músculo liso, la agregación plaquetaria y la regulación del tono vascular.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, hipertensión arterial pulmonar y otras afecciones relacionadas con la disfunción vascular.
Industria: This compound se puede utilizar en el desarrollo de nuevos fármacos que se dirigen a PKG1α, así como en la producción de herramientas de diagnóstico y ensayos para fines de investigación y clínicos
Mecanismo De Acción
PKG1|A activator 3 ejerce sus efectos al unirse a un sitio alostérico en PKG1α, que está próximo al dominio de unión de nucleótidos de baja afinidad. Esta unión desplaza la hélice de cambio, lo que lleva a la activación de PKG1α. La PKG1α activada luego fosforila varios sustratos, incluida la fosfoproteína estimulada por vasodilatador (VASP), que juega un papel en la relajación del músculo liso y los efectos antiproliferativos en las células musculares lisas arteriales pulmonares humanas .
Comparación Con Compuestos Similares
Comparative Analysis with cGMP and Its Mimetics
Key Differences:
| Parameter | PKG1α Activator 3 (Compound 23) | cGMP / 8-Bromo-cGMP |
|---|---|---|
| EC50 | 3.7 μM (partial activation) | <0.03 μM (full activation) |
| Selectivity | High (PKG1α-specific) | Low (activates multiple cGMP effectors) |
| Mechanism | Allosteric (CNB-B) | Orthosteric (CNB-A/B) |
| Solubility | >100 μM (pH 7) | Poor (hydrophilic nucleotide) |
| Therapeutic Window | Avoids systemic cGMP side effects | Risk of hypotension, edema |
cGMP and its mimetics (e.g., 8-bromo-cGMP) bind directly to CNB-A and CNB-B domains, maximally activating PKG1α but also stimulating off-target proteins like PDEs and ion channels, limiting their clinical utility . In contrast, Compound 23 enhances PKG1α activity by stabilizing a conformation that mimics cGMP-induced activation while maintaining pathway specificity .
Comparison with Redox-Dependent Activators
Redox cyclers (e.g., pyrimido triazine diamines) falsely activate PKG1α by oxidizing cysteine residues (e.g., Cys42, Cys117) via hydrogen peroxide generation in screening assays . Unlike these nonspecific agents:
| Parameter | PKG1α Activator 3 (Compound 23) | Redox Cyclers (C1) |
|---|---|---|
| Activation Mechanism | Allosteric modulation | Cysteine oxidation |
| Specificity | PKG1α-specific | Nonspecific (multiple kinases) |
| Safety Profile | No oxidative damage | Risk of cellular toxicity |
Contrast with Peptide-Based PKG1α Activators
Synthetic peptides (e.g., S-tides) derived from PKG1α’s regulatory helix displace the autoinhibitory switch helix, activating the kinase . However, peptides face delivery challenges:
- Compound 23 achieves intracellular activity without permeabilization .
- Peptides require reversible membrane disruption for cellular uptake, limiting in vivo utility .
| Parameter | PKG1α Activator 3 (Compound 23) | Peptide Activators (S-tides) |
|---|---|---|
| Cell Permeability | Moderate | Low (requires permeabilization) |
| Stability | High (small molecule) | Low (proteolytic degradation) |
| Mechanistic Overlap | Mimics cGMP-induced conformation | Displaces switch helix |
Evaluation Against Other Small Molecule Activators
SMA4, a structurally distinct activator, shows weaker potency (EC50 = 29 μM) and less pronounced effects on ATP kinetics . Compound 25, another optimized piperidine, has comparable EC50 (3.7 μM) but divergent solubility profiles .
| Parameter | PKG1α Activator 3 (Compound 23) | SMA4 |
|---|---|---|
| EC50 | 3.7 μM | 29 μM |
| ATP Modulation | Increased apparent KM | Minimal effect |
| Binding Site | Near CNB-B | Undetermined (allosteric) |
Mechanistic and Structural Insights
- Allosteric Binding : Compound 23 binds to a site adjacent to CNB-B, inducing positive cooperativity with cGMP at CNB-A and displacing the autoinhibitory switch helix, as shown by HDX-MS and crystallography .
- Kinetic Modulation : Mimics cGMP by decreasing Glasstide KM (from 120 μM to 40 μM) and increasing ATP KM (from 15 μM to 60 μM), enhancing substrate phosphorylation efficiency .
Clinical and Therapeutic Implications
Compound 23’s selectivity and non-oxidative mechanism position it as a superior candidate for heart failure and hypertension, where cGMP elevation risks (e.g., edema) and redox toxicity limit existing therapies . Ongoing studies focus on optimizing pharmacokinetics for in vivo efficacy .
Actividad Biológica
PKG1 (Protein Kinase G 1) is a critical enzyme involved in various physiological processes, primarily mediated through the signaling pathways activated by cyclic GMP (cGMP). The activator PKG1|A activator 3 has gained attention for its role in modulating vascular function, smooth muscle relaxation, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
PKG1 is activated by cGMP, which is produced in response to various stimuli, including nitric oxide (NO). Upon activation, PKG1 phosphorylates various substrates leading to physiological responses such as vasodilation. The activation of this compound enhances this process by stabilizing the active form of PKG1, thereby amplifying its downstream effects.
Key Mechanisms:
- Phosphorylation : PKG1 phosphorylates proteins involved in smooth muscle contraction and relaxation, influencing vascular tone.
- Nrf2 Pathway Activation : Recent studies suggest that PKG1 may also interact with the Nrf2 pathway, promoting antioxidant responses and cytoprotective effects in cells exposed to oxidative stress .
- Inhibition of Smooth Muscle Contraction : By enhancing cGMP levels, this compound reduces intracellular calcium levels, leading to decreased contraction of smooth muscle cells .
Biological Effects
The biological effects of this compound are extensive and include:
- Vasodilation : Promotes relaxation of vascular smooth muscle, leading to increased blood flow.
- Neuroprotection : May provide protective effects against neurodegenerative processes through modulation of oxidative stress pathways.
- Cardiovascular Benefits : Enhances cardiac function by improving endothelial function and reducing hypertension.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- Study on Vascular Function : A study demonstrated that treatment with this compound resulted in significant vasodilation in isolated rat aorta, confirming its role in enhancing NO-mediated signaling pathways .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that activation led to reduced cell death and improved survival rates among neuronal cells exposed to harmful conditions .
- Cardiovascular Health : In clinical settings, patients receiving therapies that enhance PKG activity showed improved outcomes in terms of blood pressure regulation and overall cardiovascular health markers .
Research Findings
Research findings consistently support the notion that this compound plays a pivotal role in mediating various biological functions. The compound's ability to enhance cGMP signaling pathways has been linked to improved vascular health and potential therapeutic benefits in conditions such as hypertension and heart disease.
Q & A
Q. Table 1. Comparison of In Vitro vs. In Vivo Assays for PKG1α Activator 3
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
